TTBK1-IN-2 is classified as a small molecule inhibitor specifically targeting tau-tubulin kinase 1. It is derived from a series of computationally designed compounds aimed at inhibiting the activity of TTBK1, which is primarily expressed in the brain and plays a crucial role in tau phosphorylation pathways . The development of TTBK1-IN-2 involved extensive structure-activity relationship studies to optimize its efficacy against TTBK1 without significant off-target effects on related kinases like TTBK2 .
The synthesis of TTBK1-IN-2 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
The synthesis process emphasizes efficiency and reproducibility, crucial for developing compounds for further biological evaluation.
TTBK1-IN-2 exhibits a complex molecular structure that allows it to effectively bind to the active site of tau-tubulin kinase 1. Its structural characteristics include:
Crystallographic studies have revealed detailed interactions between TTBK1-IN-2 and the enzyme's active site, providing insights into how modifications can enhance selectivity and potency against TTBK1 .
TTBK1-IN-2 primarily functions by inhibiting the phosphorylation activity of tau-tubulin kinase 1. The compound competes with ATP for binding at the active site, effectively blocking the phosphorylation of tau protein.
Key reactions include:
The mechanism by which TTBK1-IN-2 exerts its inhibitory effects involves several key steps:
Experimental data support these mechanisms through both biochemical assays and cellular models demonstrating reduced phosphorylated tau levels upon treatment with TTBK1-IN-2.
TTBK1-IN-2 exhibits several notable physical and chemical properties:
These properties are vital for assessing the compound's potential therapeutic applications.
TTBK1-IN-2 has several promising applications in scientific research:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: